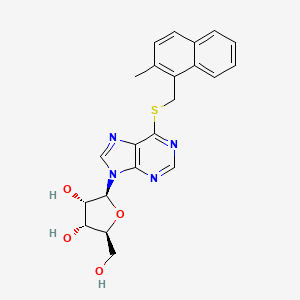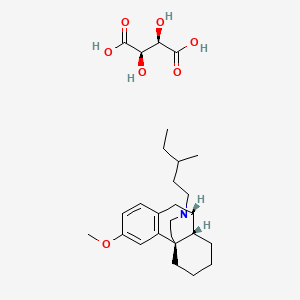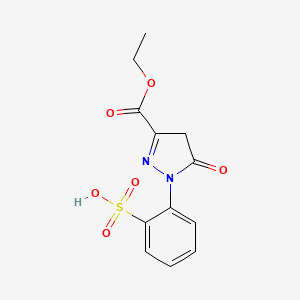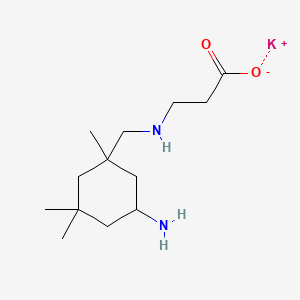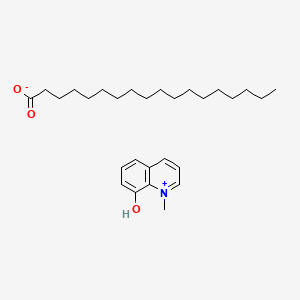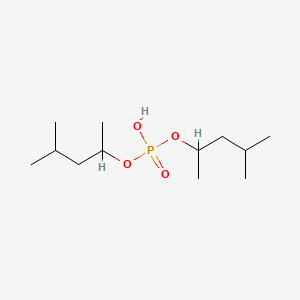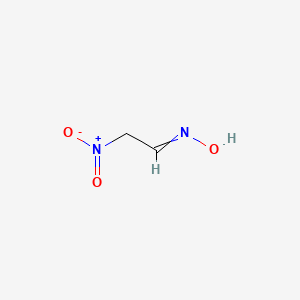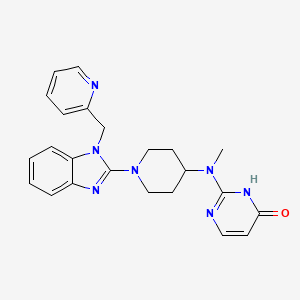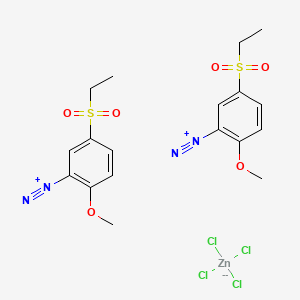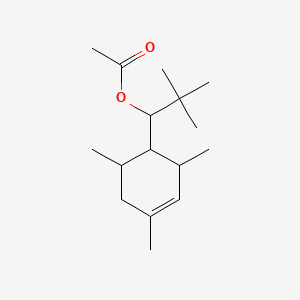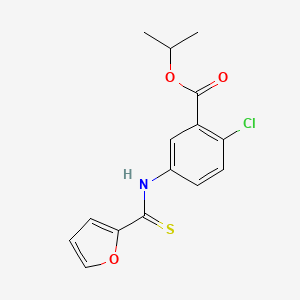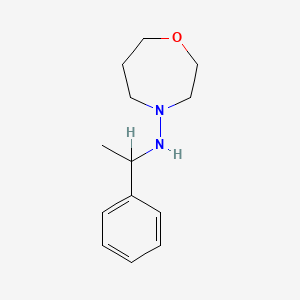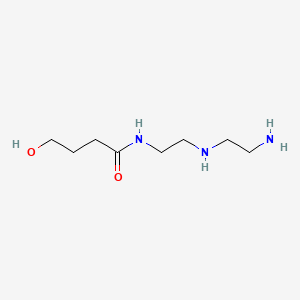
N-(2-((2-Aminoethyl)amino)ethyl)-4-hydroxybutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2-Aminoethyl)amino)ethyl)-4-hydroxybutyramide is a chemical compound with a complex structure that includes both amine and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Aminoethyl)amino)ethyl)-4-hydroxybutyramide typically involves the reaction of 2-aminoethylamine with 4-hydroxybutyric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of protective groups to prevent side reactions and to increase the yield of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, controlled temperature and pressure conditions, and efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-Aminoethyl)amino)ethyl)-4-hydroxybutyramide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction of the amide group may produce primary or secondary amines.
Scientific Research Applications
N-(2-((2-Aminoethyl)amino)ethyl)-4-hydroxybutyramide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound can be used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-((2-Aminoethyl)amino)ethyl)-4-hydroxybutyramide involves its interaction with specific molecular targets and pathways. The amine groups can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)ethanolamine: Similar in structure but lacks the 4-hydroxybutyramide moiety.
N-(2-Aminoethyl)-1-aziridineethanamine: Contains an aziridine ring instead of the hydroxyl group.
N-(2-{[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]amino}ethyl)dodecanamide: A longer chain amide with similar functional groups.
Uniqueness
N-(2-((2-Aminoethyl)amino)ethyl)-4-hydroxybutyramide is unique due to the presence of both amine and hydroxyl functional groups, which allow it to participate in a wide range of chemical reactions and interactions
Properties
CAS No. |
38826-92-5 |
|---|---|
Molecular Formula |
C8H19N3O2 |
Molecular Weight |
189.26 g/mol |
IUPAC Name |
N-[2-(2-aminoethylamino)ethyl]-4-hydroxybutanamide |
InChI |
InChI=1S/C8H19N3O2/c9-3-4-10-5-6-11-8(13)2-1-7-12/h10,12H,1-7,9H2,(H,11,13) |
InChI Key |
AIQCOYGNNVZTSU-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)NCCNCCN)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


